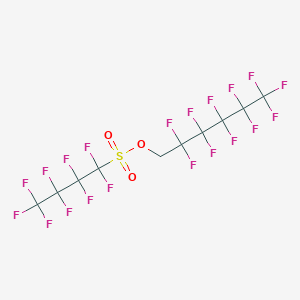
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms, making it a member of the perfluoroalkyl sulfonates family. These compounds are known for their exceptional chemical stability and resistance to degradation, which makes them valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate typically involves the reaction of a perfluorinated alkyl iodide with a sulfonating agent. One common method is the reaction of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl iodide with nonafluorobutane-1-sulfonyl fluoride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes require specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production is typically carried out in a controlled environment to ensure the safety and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases such as sodium hydroxide or potassium carbonate, and nucleophiles like amines or alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate exerts its effects is primarily through its interaction with other molecules via its sulfonate group. The sulfonate group can form strong ionic bonds with various substrates, making it an effective agent in modifying surface properties and enhancing the stability of compounds .
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl iodide: Similar in structure but lacks the sulfonate group, making it less reactive in certain substitution reactions.
Nonafluorobutane-1-sulfonyl fluoride: Contains the sulfonate group but lacks the extended fluorinated alkyl chain, affecting its solubility and reactivity.
2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-hexanamine: Contains an amine group instead of a sulfonate group, leading to different reactivity and applications.
Uniqueness
The uniqueness of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate lies in its combination of a highly fluorinated alkyl chain with a reactive sulfonate group. This combination provides exceptional chemical stability, resistance to degradation, and versatility in various chemical reactions .
Propiedades
Número CAS |
924894-08-6 |
|---|---|
Fórmula molecular |
C10H2F20O3S |
Peso molecular |
582.16 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C10H2F20O3S/c11-2(12,3(13,14)4(15,16)5(17,18)8(23,24)25)1-33-34(31,32)10(29,30)7(21,22)6(19,20)9(26,27)28/h1H2 |
Clave InChI |
BQOLVFQIEAAHQR-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)

![3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester](/img/structure/B12065503.png)
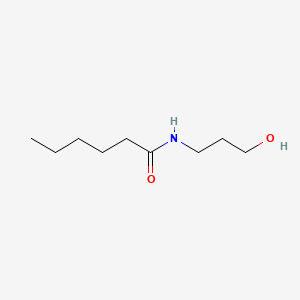
![11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12065513.png)

![4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065520.png)
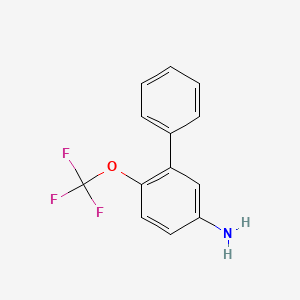
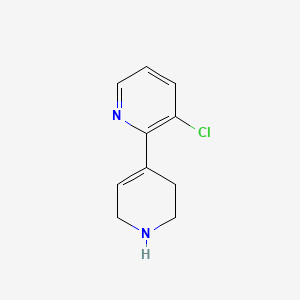

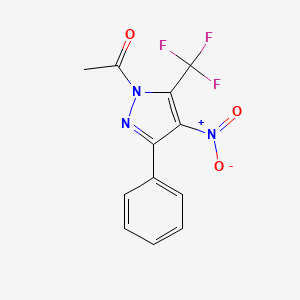
![1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12065558.png)
